

Application Note: Determination of α -Amylase Activity using the G3-CNP Assay

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Compound of Interest

Compound Name: G3-CNP

Cat. No.: B7943584

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Introduction

α -Amylase is a key enzyme in carbohydrate metabolism, catalyzing the hydrolysis of α -1,4-glycosidic bonds in polysaccharides such as starch and glycogen. The quantification of α -amylase activity is crucial in various fields, including clinical diagnostics, food production, and drug development. The 2-chloro-4-nitrophenyl- α -D-maltotriose (**G3-CNP**) assay is a widely used, simple, and reliable kinetic colorimetric method for the determination of α -amylase activity. This application note provides a detailed protocol and the necessary calculations to determine α -amylase activity in U/L from **G3-CNP** assay data.

Principle of the Assay

The **G3-CNP** assay is based on the enzymatic cleavage of the chromogenic substrate, 2-chloro-4-nitrophenyl- α -D-maltotriose (**G3-CNP**), by α -amylase. The enzyme hydrolyzes **G3-CNP** to release 2-chloro-4-nitrophenol (CNP) and maltotriose. The rate of formation of the yellow-colored CNP is directly proportional to the α -amylase activity in the sample and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.^[1]

Materials and Methods

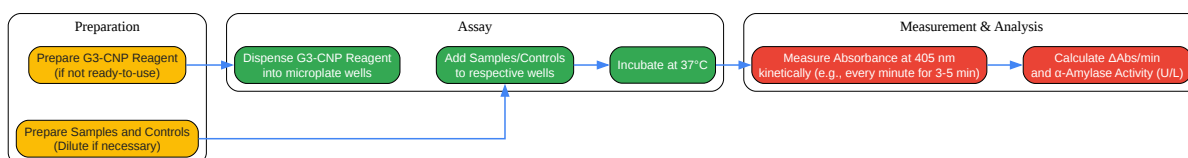
Reagents and Equipment

The following table summarizes the necessary reagents and equipment for the **G3-CNP** α -amylase assay.

Reagent/Equipment	Description/Specification
G3-CNP Reagent	A ready-to-use solution containing 2-chloro-4-nitrophenyl- α -D-maltotrioxide, buffer (e.g., MES at pH 6.0), stabilizers, and activators (e.g., calcium chloride and sodium chloride).
α -Amylase Samples	Purified enzyme, cell lysates, serum, or other biological fluids.
Control Samples	Normal and high-level α -amylase controls for quality assurance.
Microplate Reader or Spectrophotometer	Capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C).
96-well Microplates	Clear, flat-bottom plates for high-throughput analysis.
Pipettes and Tips	Calibrated pipettes for accurate liquid handling.
Incubator	Capable of maintaining a constant temperature of 37°C.

Experimental Workflow

The following diagram illustrates the experimental workflow for the **G3-CNP** α -amylase assay.



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G3-CNP α -Amylase Assay Workflow

Detailed Experimental Protocol

- Reagent Preparation:
 - If using a commercially available kit, prepare the **G3-CNP** reagent according to the manufacturer's instructions. Most kits provide a ready-to-use solution.
 - Allow the reagent to equilibrate to the assay temperature (e.g., 37°C) before use.
- Sample and Control Preparation:
 - Prepare dilutions of your α -amylase samples if the activity is expected to be high. A 1:10 dilution with a suitable buffer (e.g., the assay buffer or saline) is a common starting point.
 - Thaw control samples (normal and high) and bring them to room temperature.
- Assay Procedure:
 - Set up a 96-well microplate. It is recommended to run all samples, controls, and a blank in duplicate or triplicate.
 - Blank: Pipette the appropriate volume of **G3-CNP** reagent and buffer/saline (without sample) into the blank wells.
 - Samples and Controls:
 - Pipette 200 μ L of the **G3-CNP** reagent into each well designated for samples and controls.
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Add 20 μ L of the corresponding sample or control to each well.
 - Mix gently by pipetting up and down or by using a plate shaker for a few seconds.

- Kinetic Measurement:
 - Immediately place the microplate into a microplate reader pre-heated to 37°C.
 - Measure the absorbance at 405 nm every minute for a total of 3 to 5 minutes.

Data Analysis and Calculation of α -Amylase Activity

The activity of α -amylase is calculated based on the rate of change in absorbance per minute ($\Delta\text{Abs}/\text{min}$).

Calculation Formula

The α -amylase activity in Units per Liter (U/L) is calculated using the following formula:

$$\alpha\text{-Amylase Activity (U/L)} = (\Delta\text{Abs}/\text{min}) \times \text{Factor}$$

Where:

- $\Delta\text{Abs}/\text{min}$ is the average change in absorbance per minute.
- Factor is a calculation constant derived from the assay conditions.

Derivation of the Calculation Factor

The factor is derived from the Beer-Lambert law and takes into account the molar extinction coefficient of CNP, the total reaction volume, the sample volume, and the light path length.

$$\text{Factor} = (\text{Total Volume (mL)} \times 1000) / (\text{Molar Extinction Coefficient of CNP (L}\cdot\text{mmol}^{-1}\cdot\text{cm}^{-1}) \times \text{Sample Volume (mL)} \times \text{Light Path (cm)})$$

For a typical assay with the following parameters:

- Total Volume: 0.220 mL (200 μL reagent + 20 μL sample)
- Sample Volume: 0.020 mL
- Molar Extinction Coefficient of CNP at 405 nm: 12.9 L \cdot mmol $^{-1}\cdot$ cm $^{-1}$

- Light Path: 1 cm (for a standard cuvette, this needs to be adjusted for microplate readers based on the volume and plate type, but for calculation purposes in many kits, it is normalized to 1 cm)

$$\text{Factor} = (0.220 \times 1000) / (12.9 \times 0.020 \times 1) \approx 852.7$$

Note: The factor can vary between different commercial kits due to slight variations in reagent composition and recommended volumes. Always refer to the manufacturer's instructions for the specific factor to be used.

Example Calculation

The following table presents a hypothetical set of absorbance readings for a sample and the subsequent calculation of α -amylase activity.

Time (min)	Absorbance (405 nm)
0	0.150
1	0.205
2	0.260
3	0.315

Step 1: Calculate the change in absorbance for each minute.

- $\Delta\text{Abs (min 1-0)} = 0.205 - 0.150 = 0.055$
- $\Delta\text{Abs (min 2-1)} = 0.260 - 0.205 = 0.055$
- $\Delta\text{Abs (min 3-2)} = 0.315 - 0.260 = 0.055$

Step 2: Calculate the average $\Delta\text{Abs/min}$.

- $\Delta\text{Abs/min} = (0.055 + 0.055 + 0.055) / 3 = 0.055$

Step 3: Calculate the α -Amylase Activity.

- α -Amylase Activity (U/L) = $0.055 \times 852.7 \approx 46.9$ U/L

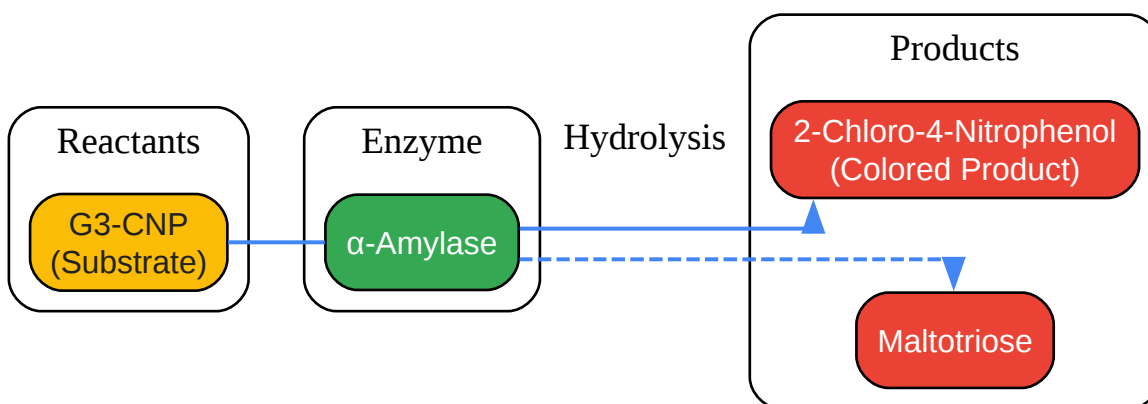
Data Presentation

The results of the α -amylase activity determination should be summarized in a clear and structured table for easy comparison.

Sample ID	Mean Δ Abs/min	α -Amylase Activity (U/L)
Blank	0.001	N/A
Normal Control	0.045	38.4
High Control	0.150	127.9
Sample 1	0.055	46.9
Sample 2	0.082	69.9

Signaling Pathway Diagram

While the **G3-CNP** assay is a direct enzymatic reaction and does not involve a complex signaling pathway, the logical relationship of the reaction can be visualized as follows:



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References

- 1. biolabo.fr [biolabo.fr]
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